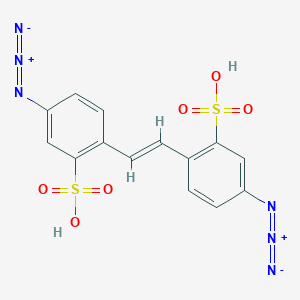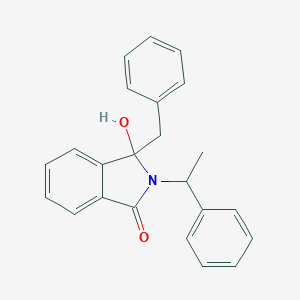
3-Benzyl-3-hydroxy-2-(1-phenylethyl)-1-isoindolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-3-hydroxy-2-(1-phenylethyl)-1-isoindolinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been found to possess various biological activities, including anticancer, anti-inflammatory, and antiviral properties.
Aplicaciones Científicas De Investigación
3-Benzyl-3-hydroxy-2-(1-phenylethyl)-1-isoindolinone has been extensively studied for its potential applications in medicinal chemistry. Several research studies have reported its anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to possess anti-inflammatory and antiviral properties. It has been shown to inhibit the replication of the hepatitis C virus and the human immunodeficiency virus (HIV).
Mecanismo De Acción
The mechanism of action of 3-Benzyl-3-hydroxy-2-(1-phenylethyl)-1-isoindolinone is not fully understood. However, several studies have suggested that it exerts its biological activities by modulating various signaling pathways in the cell. For example, it has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. It has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
3-Benzyl-3-hydroxy-2-(1-phenylethyl)-1-isoindolinone has been found to possess various biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells by activating the caspase cascade. It has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Moreover, it has been found to inhibit the phosphorylation of various proteins involved in cell growth and proliferation, such as Akt and mTOR.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Benzyl-3-hydroxy-2-(1-phenylethyl)-1-isoindolinone in lab experiments is its broad spectrum of biological activities. It has been found to possess anticancer, anti-inflammatory, and antiviral properties, making it a potential candidate for the development of new drugs. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the research on 3-Benzyl-3-hydroxy-2-(1-phenylethyl)-1-isoindolinone. One of the most promising areas of research is the development of new drugs based on this compound. Several research studies have reported its potential as a chemotherapeutic agent for the treatment of various cancers. Moreover, its anti-inflammatory and antiviral properties make it a potential candidate for the treatment of other diseases, such as hepatitis C and HIV. Other future directions include the investigation of its mechanism of action, the optimization of its synthesis method, and the evaluation of its toxicity and pharmacokinetic properties.
Conclusion:
In conclusion, 3-Benzyl-3-hydroxy-2-(1-phenylethyl)-1-isoindolinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It possesses various biological activities, including anticancer, anti-inflammatory, and antiviral properties. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of 3-Benzyl-3-hydroxy-2-(1-phenylethyl)-1-isoindolinone in the development of new drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 3-Benzyl-3-hydroxy-2-(1-phenylethyl)-1-isoindolinone has been described in several research studies. One of the most common methods involves the reaction of benzylamine with 3-bromo-2-(1-phenylethyl)-1-isoindolinone in the presence of a palladium catalyst. This reaction yields the desired product with a good yield and high purity. Other methods include the use of different catalysts and reaction conditions to achieve the desired product.
Propiedades
Fórmula molecular |
C23H21NO2 |
|---|---|
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
3-benzyl-3-hydroxy-2-(1-phenylethyl)isoindol-1-one |
InChI |
InChI=1S/C23H21NO2/c1-17(19-12-6-3-7-13-19)24-22(25)20-14-8-9-15-21(20)23(24,26)16-18-10-4-2-5-11-18/h2-15,17,26H,16H2,1H3 |
Clave InChI |
ANKXDSLWSFYJSK-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)N2C(=O)C3=CC=CC=C3C2(CC4=CC=CC=C4)O |
SMILES canónico |
CC(C1=CC=CC=C1)N2C(=O)C3=CC=CC=C3C2(CC4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



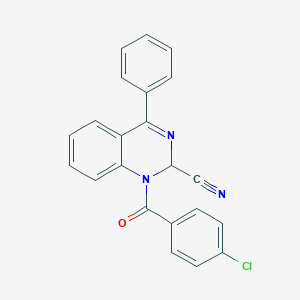

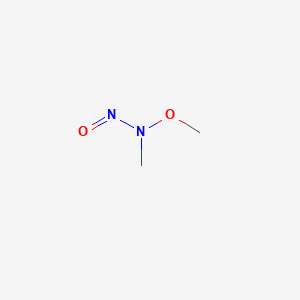


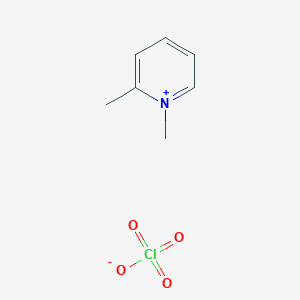

![butyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ether](/img/structure/B231870.png)



